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Compound of Interest

Compound Name: 5-Ethylpyridin-2-ol

Cat. No.: B1342688 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5-Ethylpyridin-
2-ol (CAS 53428-03-8), a heterocyclic compound of interest in medicinal chemistry and drug

development. Due to the limited availability of directly published experimental spectra for 5-
Ethylpyridin-2-ol, this guide presents predicted data based on established spectroscopic

principles and analysis of the closely related analogue, 5-methylpyridin-2-ol. The information

herein serves as a valuable resource for the identification, characterization, and quality control

of this compound.

Chemical Structure and Properties
IUPAC Name: 5-ethylpyridin-2(1H)-one

Synonyms: 5-Ethyl-2-pyridinol[1]

CAS Number: 53428-03-8[1]

Molecular Formula: C₇H₉NO[1]

Molecular Weight: 123.15 g/mol [1]
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The following tables summarize the predicted and expected spectroscopic data for 5-
Ethylpyridin-2-ol. These values are derived from established correlation tables and

comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Ethylpyridin-2-ol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~1.15 Triplet 3H -CH₂CH₃

~2.45 Quartet 2H -CH₂CH₃

~6.10 Doublet 1H H-3

~7.20 Doublet of Doublets 1H H-4

~7.40 Doublet 1H H-6

~11.5 (broad) Singlet 1H
N-H (pyridone

tautomer)

~12.5 (broad) Singlet 1H
O-H (pyridinol

tautomer)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-Ethylpyridin-2-ol
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Chemical Shift (δ, ppm) Assignment

~12 -CH₂CH₃

~25 -CH₂CH₃

~105 C-3

~130 C-5

~138 C-4

~140 C-6

~165 C-2 (C=O)

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for 5-Ethylpyridin-2-ol

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2970-2850 Medium-Strong C-H stretch (aliphatic)

~1660 Strong
C=O stretch (pyridone

tautomer)

~1600, ~1550 Medium-Strong C=C and C=N ring stretching

~1250 Medium
C-O stretch (pyridinol

tautomer)

3400-3200 (broad) Medium-Strong O-H and N-H stretch

Sample preparation: KBr pellet or ATR.

Mass Spectrometry (MS)
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Table 4: Expected Mass Spectrometry Data for 5-Ethylpyridin-2-ol

m/z Relative Intensity Assignment

123 High [M]⁺ (Molecular Ion)

108 Medium [M - CH₃]⁺

94 Medium [M - C₂H₅]⁺

78 Medium Pyridine ring fragment

Ionization method: Electron Ionization (EI).

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

used.

NMR Spectroscopy
A sample of 5-Ethylpyridin-2-ol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an

internal standard. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field

spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-

to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

IR Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a

solid sample, a small amount of 5-Ethylpyridin-2-ol is finely ground with dry potassium

bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using

an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid

sample directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-

400 cm⁻¹.

Mass Spectrometry
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The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the ion source, typically via a direct

insertion probe or after separation by gas chromatography (GC). The molecules are ionized by

a beam of electrons (typically 70 eV), and the resulting charged fragments are separated by

their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 5-Ethylpyridin-2-ol.
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Workflow for Spectroscopic Characterization

This guide provides a foundational set of spectroscopic data and protocols for researchers

working with 5-Ethylpyridin-2-ol. It is recommended that experimental data be acquired to

confirm these predictions for any critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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